molecular formula C21H20O6 B1674259 Icaritin CAS No. 118525-40-9

Icaritin

Cat. No. B1674259
M. Wt: 368.4 g/mol
InChI Key: TUUXBSASAQJECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394775B2

Procedure details

20 g of the extract prepared in Example 1 was taken in ionized water, sterilized at about 121° C. for 30 minutes, cooled to about 30° C., inoculated with Aspergillus niger KCCM 11885, which had been cultured, in an amount of 5 to 10% based of the total amount of the solution and cultivated at 30° C. for 5 days, preferably 5 days. When icariin completely disappeared by confirming the elimination rate of icariin by thin layer chromatography, the reaction was ended. The resulting culture fluid was centrifuged at 5,000 to 10,000 rpm. The precipitation was washed 3 times with distilled water and centrifuged to obtain precipitation. The precipitation was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove residue. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 0.8 g of icaritin, 0.7 g of icariside 1 and 0.8 g of icariside II.
[Compound]
Name
extract
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C:9]2[C:18](=[O:19])[C:17]3[C:16]([OH:20])=[CH:15][C:14]([O:21][C@@H:22]4[O:27][C@H:26]([CH2:28][OH:29])[C@@H:25]([OH:30])[C@H:24]([OH:31])[C@H:23]4[OH:32])=[C:13]([CH2:33][CH:34]=[C:35]([CH3:37])[CH3:36])[C:12]=3[O:11][C:10]=2[C:38]2[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=2)[C@H:5]([OH:46])[C@H:4]([OH:47])[C@H:3]1[OH:48]>O>[CH3:36][C:35]([CH3:37])=[CH:34][CH2:33][C:13]1[C:12]2[O:11][C:10]([C:38]3[CH:43]=[CH:42][C:41]([O:44][CH3:45])=[CH:40][CH:39]=3)=[C:9]([OH:8])[C:18](=[O:19])[C:17]=2[C:16]([OH:20])=[CH:15][C:14]=1[OH:21].[CH3:36][C:35]([CH3:37])=[CH:34][CH2:33][C:13]1[C:12]2[O:11][C:10]([C:38]3[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=3)=[C:9]([OH:8])[C:18](=[O:19])[C:17]=2[C:16]([OH:20])=[CH:15][C:14]=1[O:21][C@@H:22]1[O:27][C@H:26]([CH2:28][OH:29])[C@@H:25]([OH:30])[C@H:24]([OH:31])[C@H:23]1[OH:32].[CH3:1][C@H:2]1[O:7][C@@H:6]([O:8][C:9]2[C:18](=[O:19])[C:17]3[C:16]([OH:20])=[CH:15][C:14]([OH:21])=[C:13]([CH2:33][CH:34]=[C:35]([CH3:37])[CH3:36])[C:12]=3[O:11][C:10]=2[C:38]2[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=2)[C@@H:5]([OH:46])[C@@H:4]([OH:47])[C@@H:3]1[OH:48]

Inputs

Step One
Name
extract
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC=3C(=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CC=C(C)C)C=5C=CC(=CC5)OC)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC=3C(=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CC=C(C)C)C=5C=CC(=CC5)OC)O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred (3 times)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
cultivated at 30° C. for 5 days, preferably 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
The precipitation
WASH
Type
WASH
Details
was washed 3 times with distilled water
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The precipitation
ADDITION
Type
ADDITION
Details
was added to ethanol (200 ml)
FILTRATION
Type
FILTRATION
Details
subjected to filtration
CUSTOM
Type
CUSTOM
Details
to remove residue
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C=3C=CC(=CC3)OC)O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
Name
Type
product
Smiles
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=C(OC=3C(=C(C=C(C3C2=O)O)O)CC=C(C)C)C=4C=CC(=CC4)OC)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.